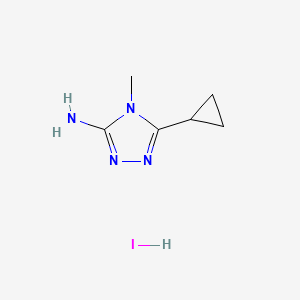![molecular formula C16H18FNO3S2 B2721934 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride CAS No. 2411311-00-5](/img/structure/B2721934.png)
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C16H18FNO3S2 and a molecular weight of 355.44. This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride typically involves multi-step organic synthesis. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfinylmethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.
Substitution: The fluoride group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base are typical reagents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a potent inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The compound targets these enzymes by forming a stable covalent bond, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with similar reactivity but different substituents.
4-Methylbenzenesulfonyl chloride: A simpler sulfonyl chloride compound without the anilino and methylsulfinylmethyl groups.
Uniqueness
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its sulfonyl fluoride group is particularly reactive, making it useful in biochemical research and industrial applications .
Propiedades
IUPAC Name |
4-methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-12-7-8-15(23(17,20)21)9-14(12)10-18-16-6-4-3-5-13(16)11-22(2)19/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGCRQIGUVRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)CNC2=CC=CC=C2CS(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
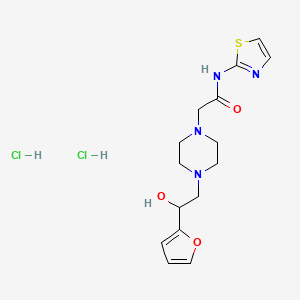

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)
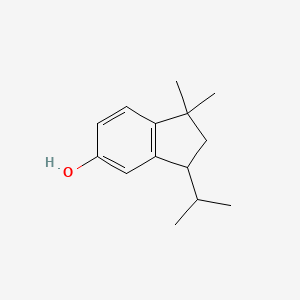
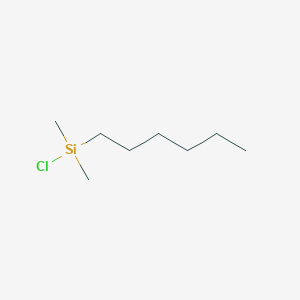
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide](/img/structure/B2721860.png)
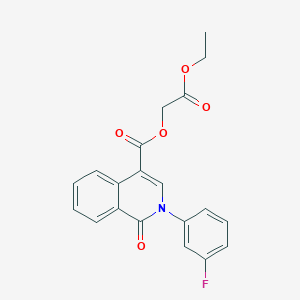
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2721862.png)
![ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2721864.png)
![N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide](/img/structure/B2721865.png)
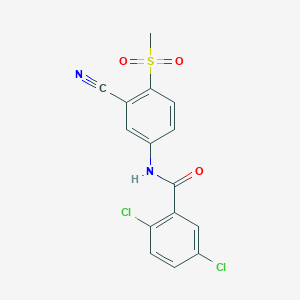
![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2721873.png)
